Growth Inhibition of NSCLC Cells via LncRNA ILF3-AS1 Suppression
(+)-Ginsenoside Rh7 exerts a unique anti-proliferative effect on Non-Small Cell Lung Cancer (NSCLC) cell lines by downregulating the oncogenic long non-coding RNA ILF3-AS1, a mechanism not shared by other ginsenosides like Rh1 or Rh2 [1]. In H1299 cells, Rh7 treatment resulted in a marked and statistically significant reduction in cell viability in a dose- and time-dependent manner [2]. The study demonstrated that this effect is mediated through the ILF3-AS1/miR-212/SMAD1 axis, a novel regulatory pathway in NSCLC [3].
| Evidence Dimension | Cell viability (CCK-8 assay) of H1299 NSCLC cells after 48h treatment |
|---|---|
| Target Compound Data | At 80 μM, cell viability reduced to 62.3 ± 3.1%; At 160 μM, cell viability reduced to 46.8 ± 2.5% |
| Comparator Or Baseline | Untreated control group cell viability defined as 100% |
| Quantified Difference | 37.7% reduction in viability at 80 μM; 53.2% reduction at 160 μM relative to control |
| Conditions | Human H1299 NSCLC cell line treated for 48 hours, quantified by CCK-8 assay |
Why This Matters
This unique lncRNA-targeting mechanism provides a molecular tool for studying a specific, non-coding RNA pathway in lung cancer, distinct from the broad kinase inhibition of other ginsenosides.
- [1] Chen X, Liu W, Liu B. Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis. Front Oncol. 2021;11:656132. View Source
- [2] Chen X, Liu W, Liu B. (2021) Figure 2A. Cell viability assessed by CCK-8 assay in H1299 cells treated with Rh7. View Source
- [3] Chen X, Liu W, Liu B. Ginsenoside Rh7 Suppresses Proliferation, Migration and Invasion of NSCLC Cells Through Targeting ILF3-AS1 Mediated miR-212/SMAD1 Axis. Front Oncol. 2021;11:656132. View Source
